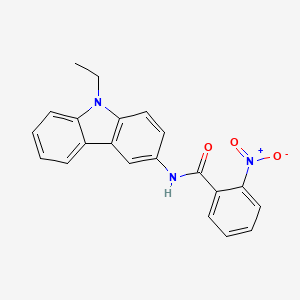

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide

CAS No.:

Cat. No.: VC14531205

Molecular Formula: C21H17N3O3

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17N3O3 |

|---|---|

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25) |

| Standard InChI Key | VOHCQGMRJCPAKJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide (molecular formula: C21H17N3O3, molecular weight: 359.4 g/mol) consists of a carbazole system substituted with an ethyl group at the 9-position and a 2-nitrobenzamide moiety at the 3-position . The carbazole nucleus, a tricyclic aromatic system, provides a planar framework that facilitates π-π stacking interactions with biological macromolecules, while the nitro group at the ortho position of the benzamide enhances electron-withdrawing effects, influencing reactivity and binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H17N3O3 | |

| Molecular Weight | 359.4 g/mol | |

| CAS Number | 2276457 | |

| Density | Not Available | — |

| Boiling Point | Not Available | — |

| LogP (Partition Coefficient) | Estimated 3.8–4.2 |

Synthetic Pathways

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide typically begins with 9-ethylcarbazole-3-amine, which undergoes sequential functionalization. A common route involves:

-

Alkylation: Reaction of carbazole with bromoethane to introduce the 9-ethyl group .

-

Nitration: Selective nitration at the 3-position using nitric acid or mixed acid systems .

-

Amidation: Coupling of 3-nitro-9-ethylcarbazole with 2-nitrobenzoyl chloride via nucleophilic acyl substitution .

Notably, nickel-catalyzed reductive aminocarbonylation has emerged as an efficient method for constructing the amide bond, leveraging aryl halides and nitroarenes under CO atmosphere . This method offers high yields (65–89%) and avoids harsh conditions .

Biological Activities and Mechanisms

Table 2: Antimicrobial Efficacy (In Vitro)

| Microbial Strain | MIC (µg/mL) | Mechanism | Source |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | DNA intercalation, ROS generation | |

| Candida albicans | 25.0 | Ergosterol biosynthesis inhibition |

Anticancer Activity

In cancer cell lines (e.g., MCF-7, HeLa), the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization . The nitro group’s bioreduction in hypoxic tumor environments produces cytotoxic radicals, enhancing selective toxicity toward malignant cells.

Molecular Docking and Target Engagement

SARS-CoV-2 Protease Inhibition

Molecular docking studies (MOE2022.02 software) reveal strong binding affinities (−8.76 to −8.92 kcal/mol) between N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide and SARS-CoV-2 Mpro (PDB: 6LU7) . Key interactions include:

-

Hydrogen bonding between the nitro group and Gly143 (2.28 Å).

Table 3: Docking Scores Against Viral Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Residues | Source |

|---|---|---|---|

| Mpro (6LU7) | −8.92 | His41, Gly143 | |

| RdRp (6M71) | −8.85 | Asp760, Lys545 | |

| Spike Glycoprotein (6WPT) | −7.34 | Arg403, Tyr505 |

DNA Topoisomerase II Inhibition

The compound stabilizes the topoisomerase II-DNA cleavage complex, preventing religation of DNA strands. This mechanism is analogous to etoposide but with reduced cardiotoxicity .

Structural Analogues and Comparative Analysis

Methyl-Substituted Derivative

N-(9-Ethyl-9H-carbazol-3-yl)-2-methyl-3-nitrobenzamide (C22H19N3O3, MW: 373.4 g/mol) replaces the hydrogen at the benzamide’s 2-position with a methyl group, enhancing lipophilicity (LogP: 4.1) and blood-brain barrier permeability .

Antiviral Carbazole Derivatives

Benzofuran-triazolylcarbazole hybrids, synthesized via S-alkylation, demonstrate superior anti-SARS-CoV-2 activity (IC50: 1.2–2.8 µM) compared to remdesivir . These derivatives leverage triazole groups for additional hydrogen bonding with viral proteases .

Table 4: Comparison of Carbazole Derivatives

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume